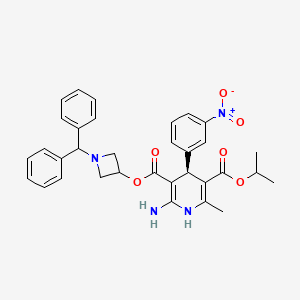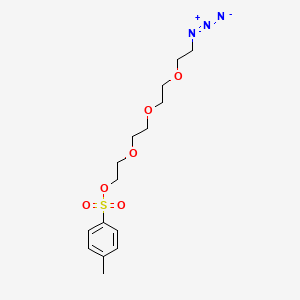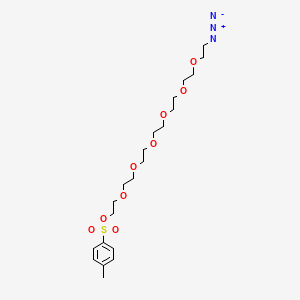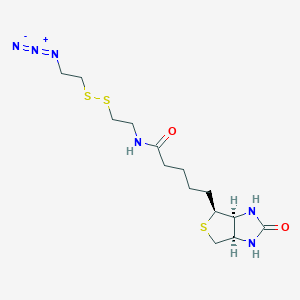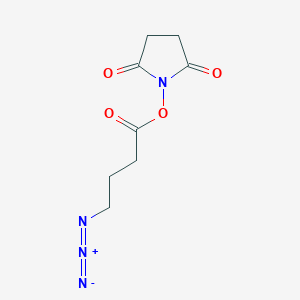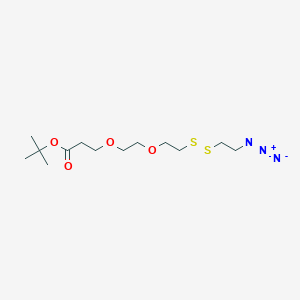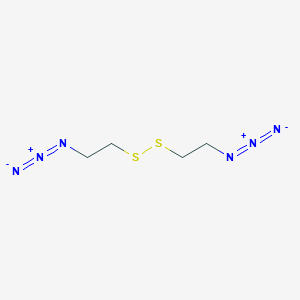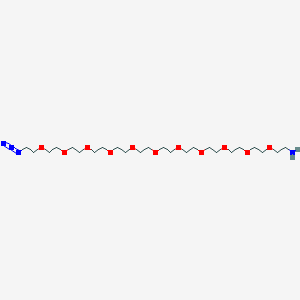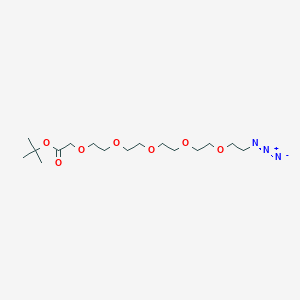
Azido-PEG5-CH2CO2-t-Bu
Descripción general
Descripción
Azido-PEG5-CH2CO2-t-Bu is a compound that consists of an azide group (N3) and a t-butyl ester. The azide group can react with alkyne, BCN, and DBCO via Click Chemistry, while the t-butyl protected carboxyl group can be deprotected under acidic conditions. The PEG spacer increases solubility in aqueous media .
Mecanismo De Acción
Target of Action
Azido-PEG5-CH2CO2-t-Bu, also known as Azido-PEG5-Boc, is a PEG derivative containing an azide group and a t-butyl ester . The primary targets of this compound are molecules with alkyne, BCN, or DBCO groups . The azide group in the compound can react with these targets via Click Chemistry .
Mode of Action
The azide group in this compound readily reacts with alkyne, BCN, or DBCO groups to yield a stable triazole linkage . This reaction is part of Click Chemistry, a type of chemical reaction that is characterized by its efficiency and specificity . The t-butyl protected carboxyl group can be deprotected under acidic conditions , which allows for further coupling with amine-bearing molecules .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the molecules it is conjugated with. The compound’s ability to form a stable triazole linkage with alkyne, bcn, or dbco groups can significantly influence various biochemical pathways, particularly those involving proteins or other biomolecules with these groups .
Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by its PEG spacer. PEGylation, or the addition of PEG groups to molecules, is known to enhance solubility in aqueous media . This can improve the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby enhancing its bioavailability .
Result of Action
The result of this compound’s action is the formation of a stable triazole linkage with its target molecules . This can lead to significant changes in the molecular and cellular functions of the target, depending on the nature of the target and the context of the biochemical pathway involved.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the deprotection of the t-butyl carboxyl group occurs under acidic conditions . Therefore, the pH of the environment can affect the compound’s reactivity. Additionally, the compound’s solubility and stability can be influenced by the temperature and the presence of other chemicals in the environment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Azido-PEG5-CH2CO2-t-Bu is synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and azide chemistry. The azide group is introduced to the PEG chain, and the t-butyl ester is formed through esterification reactions. The specific reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to maintain consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Azido-PEG5-CH2CO2-t-Bu undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group reacts with alkynes, BCN, and DBCO to form stable triazole linkages.
Deprotection Reactions: The t-butyl ester group can be deprotected under acidic conditions to yield the free carboxyl group.
Common Reagents and Conditions
Click Chemistry: Common reagents include alkynes, BCN, and DBCO. The reactions are typically carried out in the presence of copper catalysts under mild conditions.
Deprotection: Acidic conditions, such as the use of trifluoroacetic acid (TFA), are employed to remove the t-butyl protecting group.
Major Products Formed
Click Chemistry: The major product is a triazole linkage formed between the azide group and the alkyne/BCN/DBCO.
Deprotection: The major product is the free carboxyl group after the removal of the t-butyl ester.
Aplicaciones Científicas De Investigación
Azido-PEG5-CH2CO2-t-Bu has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bio-conjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine: Utilized in drug delivery systems to improve solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings.
Comparación Con Compuestos Similares
Similar Compounds
Azido-PEG2-CH2CO2-t-Bu: Similar structure with a shorter PEG chain.
Azido-PEG5-Boc: Contains a Boc protecting group instead of a t-butyl ester
Uniqueness
Azido-PEG5-CH2CO2-t-Bu is unique due to its longer PEG chain, which provides increased solubility and flexibility in aqueous media. The combination of the azide group and t-butyl ester allows for versatile chemical modifications and applications in various fields .
Propiedades
IUPAC Name |
tert-butyl 2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O7/c1-16(2,3)26-15(20)14-25-13-12-24-11-10-23-9-8-22-7-6-21-5-4-18-19-17/h4-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBLZQPJPYRIKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3R)-2-[(6-aminopyridin-3-yl)methyl]-3-sulfanylbutanoic acid](/img/structure/B605788.png)
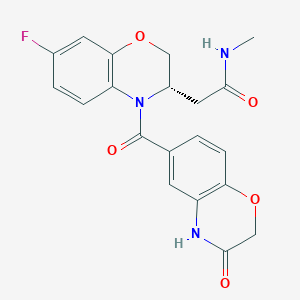
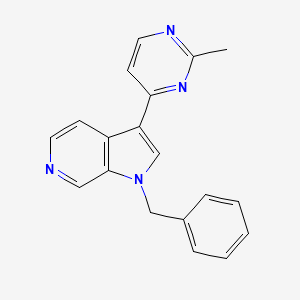
![(2R,3S)-N-[4-(2,6-dimethoxyphenyl)-5-(5-methylpyridin-3-yl)-1,2,4-triazol-3-yl]-3-(5-methylpyrimidin-2-yl)butane-2-sulfonamide](/img/structure/B605792.png)
